molecular formula C14H18BrNOS B5712107 2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide

2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide

Cat. No. B5712107
M. Wt: 328.27 g/mol
InChI Key: UOBLIYFHFXYTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the thioacetamide family, which is known for its diverse biological activities. The synthesis of this compound is complex and requires specialized knowledge and equipment.

Scientific Research Applications

2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide is still not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide has a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are molecules that play a role in inflammation. It has also been shown to reduce the growth and proliferation of cancer cells. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide in lab experiments is its diverse biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties, making it a potentially useful therapeutic agent for a variety of diseases. However, its complex synthesis method and limited availability can be a limitation for lab experiments.

Future Directions

There are several future directions for the study of 2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to develop more efficient and cost-effective synthesis methods for this compound. Additionally, the use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide is a multi-step process that involves several chemical reactions. The first step involves the reaction between 4-bromobenzyl chloride and thioacetamide in the presence of a base. This reaction produces 2-(4-bromobenzylthio)acetamide, which is then reacted with cyclopentanone in the presence of an acid catalyst to produce 2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide. The final product is then purified using various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNOS/c15-12-7-5-11(6-8-12)9-18-10-14(17)16-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBLIYFHFXYTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-bromobenzyl)sulfanyl]-N-cyclopentylacetamide

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